Demonstrated Utility as a Key Intermediate for Generating Diverse Heterocyclic Libraries
The primary, quantifiable value of this compound lies in its synthetic utility. It has been successfully used as a reactant to synthesize 1-(6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea in a reaction with phenyl isothiocyanate, achieving a 60% yield under specific conditions [1]. In contrast, the unsubstituted core scaffold, 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5), would not yield the same product due to the absence of the 4-phenyl and 6-methyl groups.
| Evidence Dimension | Reaction Yield for Derivative Synthesis |
|---|---|
| Target Compound Data | 60% yield in the synthesis of 1-(6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea. |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) |
| Quantified Difference | The target compound provides a defined 60% yield for a specific product; the unsubstituted core would produce an entirely different product (if any) due to divergent reactivity at the 4 and 6 positions. |
| Conditions | Reaction with phenyl isothiocyanate in pyridine for 3.0 hours. |
Why This Matters
This demonstrates a verifiable and reproducible synthetic utility, enabling the creation of proprietary chemical space that is not accessible with the unsubstituted core scaffold.
- [1] Molaid. (n.d.). 6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | 61006-50-6. View Source
